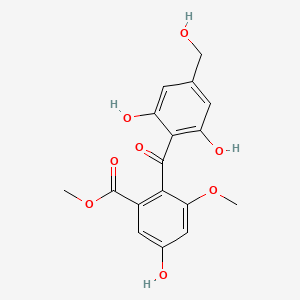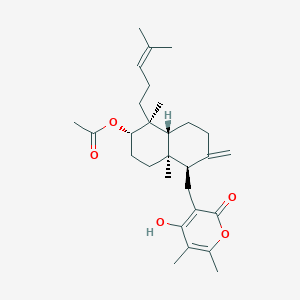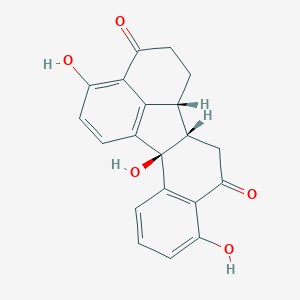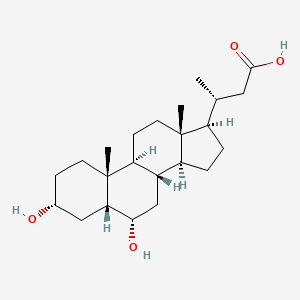
Norhyodeoxycholic acid
Übersicht
Beschreibung
Norhyodeoxycholic acid is a synthetic bile acid derivative of hyodeoxycholic acid. It is a cholanoid compound with the chemical formula C23H38O4 and a molecular weight of 378.6 g/mol . This compound is known for its role as an intermediate in the synthesis of other bile acid derivatives and has been used in various scientific research applications.
Wirkmechanismus
Target of Action
Norhyodeoxycholic acid (norUDCA) is a derivative of ursodeoxycholic acid (UDCA), a secondary bile acid produced by intestinal bacteria . The primary targets of norUDCA are the liver cells, specifically both parenchymal and non-parenchymal liver cells . These cells play a crucial role in the metabolism and detoxification processes in the body.
Mode of Action
It is known that norudca exerts its effects in the liver through multiple possibly interrelated pathways, including alterations of bile acid . It is believed to interact with its targets and induce changes that counteract cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibit hepatocellular proliferation, and promote autophagy .
Biochemical Pathways
NorUDCA affects several biochemical pathways in the body. It is involved in the regulation of metabolic pathways that control the flux of metabolites, ensuring that the output of the pathways meets biological demand . The exact biochemical pathways affected by norUDCA and their downstream effects are still under investigation .
Pharmacokinetics
It is known that norudca has a favorable safety profile
Result of Action
The administration of norUDCA has been shown to have beneficial effects in the treatment of liver disorders. It has been observed to reduce serum alkaline phosphatase levels in a dose-dependent manner during a 12-week treatment . Moreover, norUDCA has been shown to improve liver tests of patients with chronic active hepatitis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Norhyodesoxycholsäure kann durch chemische Modifikation von Hyodesoxycholsäure synthetisiert werden. Die Synthese beinhaltet die Dehydroxylierung der 7β-Hydroxygruppe und die Epimerisierung der 6β-Hydroxygruppe zu einer 6α-Hydroxygruppe . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme oder chemischer Reagenzien, um diese Transformationen zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von Norhyodesoxycholsäure beinhaltet die großtechnische Synthese von Hyodesoxycholsäurederivaten. Der Prozess umfasst die Verwendung fortschrittlicher chemischer Synthesetechniken und Reinigungsmethoden, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norhyodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und dehydroxylierte Derivate der Norhyodesoxycholsäure .
4. Wissenschaftliche Forschungsanwendungen
Norhyodesoxycholsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Zwischenprodukt bei der Synthese anderer Gallensäurederviate verwendet.
Biologie: Studien zu ihrer Rolle im Gallensäurenstoffwechsel und ihren Auswirkungen auf zelluläre Prozesse.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Lebererkrankungen und Stoffwechselstörungen.
Industrie: Eingesetzt bei der Produktion von synthetischen Gallensäuren und verwandten Verbindungen.
5. Wirkmechanismus
Der Wirkmechanismus von Norhyodesoxycholsäure beinhaltet ihre Wechselwirkung mit Gallensäurerezeptoren und Enzymen, die am Gallensäurenstoffwechsel beteiligt sind. Es kann die Aktivität dieser Rezeptoren und Enzyme modulieren und zu Veränderungen in der Gallensäurenzusammensetzung und dem Stoffwechsel führen . Zu den molekularen Zielstrukturen gehören Gallensäuren-Transporter und Kernrezeptoren, die die Genexpression im Zusammenhang mit der Gallensäuresynthese und dem Stoffwechsel regulieren .
Ähnliche Verbindungen:
Hyodesoxycholsäure: Ein Vorläufer von Norhyodesoxycholsäure mit ähnlichen chemischen Eigenschaften.
Ursodeoxycholsäure: Ein weiteres Gallensäurederviat mit therapeutischen Anwendungen bei Lebererkrankungen.
Chenodesoxycholsäure: Eine primäre Gallensäure, die am Gallensäurenstoffwechsel beteiligt ist.
Eindeutigkeit: Norhyodesoxycholsäure ist einzigartig aufgrund ihrer spezifischen strukturellen Modifikationen, die ihr besondere biochemische Eigenschaften und potenzielle therapeutische Anwendungen verleihen. Seine Fähigkeit, als Zwischenprodukt bei der Synthese anderer Gallensäurederviate zu fungieren, macht es sowohl in Forschungs- als auch in industriellen Kontexten wertvoll .
Wissenschaftliche Forschungsanwendungen
Norhyodeoxycholic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of synthetic bile acids and related compounds.
Vergleich Mit ähnlichen Verbindungen
Hyodeoxycholic Acid: A precursor to norhyodeoxycholic acid with similar chemical properties.
Ursodeoxycholic Acid: Another bile acid derivative with therapeutic applications in liver diseases.
Chenodeoxycholic Acid: A primary bile acid involved in bile acid metabolism.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to act as an intermediate in the synthesis of other bile acid derivatives makes it valuable in both research and industrial contexts .
Eigenschaften
IUPAC Name |
(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVIUQLFUYWMT-NNUWNQTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


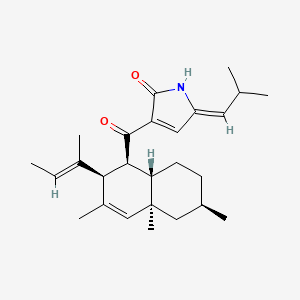

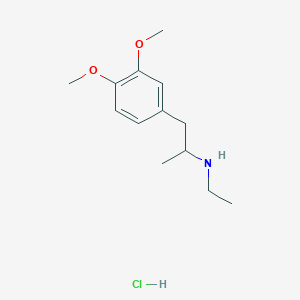
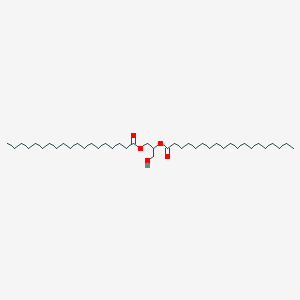

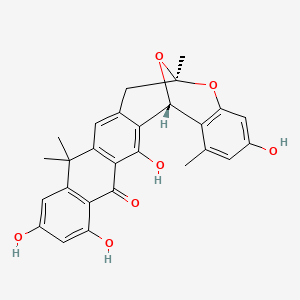

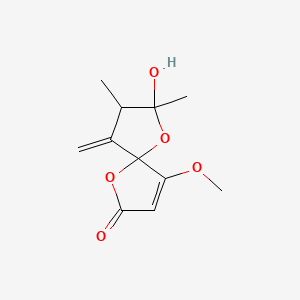
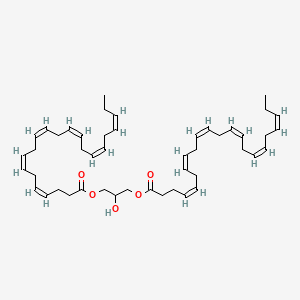
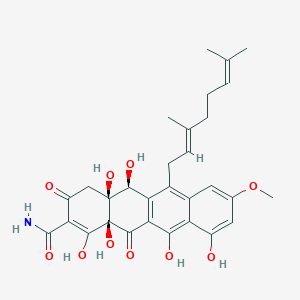
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
